2-Bromo-1-iodo-4-nitronaphthalene
Overview
Description
2-Bromo-1-iodo-4-nitronaphthalene is a chemical compound that belongs to the family of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of bromine, iodine, and nitro functional groups attached to a naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-iodo-4-nitronaphthalene typically involves a multi-step process. One common method includes the nitration of naphthalene to introduce the nitro group, followed by bromination and iodination to introduce the bromine and iodine atoms, respectively. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while bromination and iodination can be achieved using bromine and iodine reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-iodo-4-nitronaphthalene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, bromine for bromination, and iodine for iodination.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide for the substitution of halogens.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon (Pd/C) catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted naphthalene derivatives with various functional groups.
Nucleophilic Substitution: Naphthalene derivatives with different nucleophiles replacing the halogens.
Reduction: Amino-naphthalene derivatives.
Scientific Research Applications
2-Bromo-1-iodo-4-nitronaphthalene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions involving aromatic compounds.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-iodo-4-nitronaphthalene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group can participate in electron-withdrawing interactions, while the bromine and iodine atoms can undergo substitution reactions. These interactions can affect the compound’s reactivity and its ability to form new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-iodonaphthalene: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
1-Iodo-4-nitronaphthalene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.
2-Bromo-4-nitronaphthalene: Lacks the iodine atom, influencing its overall chemical properties and reactivity.
Uniqueness
2-Bromo-1-iodo-4-nitronaphthalene is unique due to the presence of all three functional groups (bromine, iodine, and nitro) on the naphthalene ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-bromo-1-iodo-4-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrINO2/c11-8-5-9(13(14)15)6-3-1-2-4-7(6)10(8)12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWHCVHKLZPYNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2I)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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